N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-cyclopentylpropanamide
Description
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Properties
IUPAC Name |
N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-cyclopentylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3OS/c20-14-6-8-15(9-7-14)23-19(16-11-25-12-17(16)22-23)21-18(24)10-5-13-3-1-2-4-13/h6-9,13H,1-5,10-12H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPSMBAPGUMUKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-cyclopentylpropanamide is the mitochondrial respiration of fungi. This compound acts as a mitochondrial cytochrome-bc1 complex inhibitor, which plays a crucial role in the electron transport chain of mitochondria.
Mode of Action
This compound interacts with its target by inhibiting the mitochondrial respiration of fungi. It blocks the electron transfer within the respiratory chain. This inhibition disrupts important cellular biochemical processes, leading to the cessation of fungal growth.
Biochemical Pathways
The affected pathway by this compound is the mitochondrial electron transport chain. By blocking the electron transfer within this chain, the compound disrupts the production of ATP, a crucial molecule for energy transfer within cells. This disruption severely affects the growth and reproduction of fungi.
Pharmacokinetics
It is also likely to bioaccumulate in aquatic organisms. More research is needed to fully understand its pharmacokinetic properties.
Result of Action
The molecular and cellular effects of this compound’s action result in the cessation of fungal growth. By inhibiting the mitochondrial respiration, the compound disrupts important cellular biochemical processes, leading to the death of the fungi.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. , suggesting that it may persist in the environment for a long time. Furthermore, it is likely to bioaccumulate in aquatic organisms, which could have implications for aquatic ecosystems. More research is needed to fully understand how environmental factors influence the action of this compound.
Biological Activity
N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-cyclopentylpropanamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity based on available research findings, case studies, and structural characteristics.
Chemical Structure and Properties
The compound features a thieno[3,4-c]pyrazole moiety linked to a cyclopentylpropanamide group. Its molecular formula is C20H20ClN3O3S, with a molecular weight of approximately 415.89 g/mol. The presence of the 4-chlorophenyl group is significant as it enhances the compound's biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H20ClN3O3S |
| Molecular Weight | 415.89 g/mol |
| Structural Features | Thieno[3,4-c]pyrazole moiety, cyclopentylpropanamide group |
Mechanisms of Biological Activity
Research indicates that this compound exhibits various biological activities including:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The thieno[3,4-c]pyrazole structure is known for its ability to interact with multiple cellular targets.
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
- Antimicrobial Properties : Some derivatives of this compound have shown promising results against bacterial strains, indicating potential use as an antimicrobial agent.
Study on Anticancer Properties
A study published in Journal of Medicinal Chemistry investigated the anticancer effects of similar thieno[3,4-c]pyrazole derivatives. The results indicated that these compounds could effectively inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the induction of apoptosis via caspase activation and modulation of the PI3K/Akt signaling pathway .
Anti-inflammatory Activity Assessment
In another study focusing on anti-inflammatory properties, researchers found that thieno[3,4-c]pyrazole derivatives significantly reduced edema in animal models. The compounds were shown to inhibit the expression of COX-2 and TNF-alpha, key players in the inflammatory response .
Antimicrobial Evaluation
A recent assessment evaluated several derivatives for their antimicrobial activity against Gram-positive and Gram-negative bacteria. Results demonstrated that certain modifications to the thieno structure enhanced efficacy against resistant strains .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-cyclopentylpropanamide, and how can reaction conditions be optimized for yield and purity?
- Methodology :
- Core Synthesis : Begin with cyclization of thiosemicarbazide derivatives with 4-chlorophenyl precursors to form the thieno[3,4-c]pyrazole core .
- Substitution Reactions : Introduce the 3-cyclopentylpropanamide moiety via nucleophilic acyl substitution using activated carboxylic acids or acyl chlorides under inert conditions (e.g., DMF, 60–80°C) .
- Optimization : Monitor reaction progress via TLC and optimize yields by adjusting stoichiometry (1:1.2 molar ratio of core to acylating agent) and using catalysts like DMAP .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural features of this compound?
- Methodology :
- NMR Spectroscopy : Use - and -NMR to confirm substituent integration and regiochemistry, particularly for distinguishing pyrazole ring protons (δ 6.5–7.5 ppm) and cyclopentyl groups (δ 1.5–2.5 ppm) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H] ion) with <3 ppm error .
- X-ray Crystallography : Resolve ambiguous stereochemistry or hydrogen-bonding networks using SHELX programs for structure refinement .
Q. What in vitro pharmacological screening strategies are recommended to evaluate its bioactivity?
- Methodology :
- Target-Based Assays : Screen against kinases (e.g., COX-2) or GPCRs using fluorescence polarization or TR-FRET assays at 1–10 µM concentrations .
- Cell Viability Assays : Test anticancer activity via MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Dose-Response Curves : Use triplicate experiments and statistical validation (e.g., ANOVA) to minimize false positives .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational predictions and experimental bioactivity data for this compound?
- Methodology :
- Orthogonal Assays : Validate predicted targets (e.g., molecular docking with AutoDock Vina) using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities .
- Proteomic Profiling : Employ affinity chromatography coupled with LC-MS/MS to identify off-target interactions .
- Replication Studies : Repeat bioassays under standardized conditions (pH 7.4, 37°C) to rule out assay-specific artifacts .
Q. What strategies are effective in optimizing the compound's metabolic stability and pharmacokinetic profile during lead optimization?
- Methodology :
- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS to calculate half-life (t) .
- CYP450 Inhibition Screening : Use fluorogenic substrates to assess inhibition of major isoforms (e.g., CYP3A4) .
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility and bioavailability .
Q. Which advanced computational methods can predict its interaction with biological targets, and how should these be validated experimentally?
- Methodology :
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein binding using GROMACS or AMBER to assess stability of binding poses over 100 ns trajectories .
- Electrostatic Potential Mapping : Use Multiwfn to calculate charge distribution and predict reactive sites for electrophilic attacks .
- Experimental Validation : Compare MD results with mutagenesis studies (e.g., alanine scanning) to confirm critical binding residues .
Data Contradiction Analysis
Q. How should conflicting reports on the compound's anti-inflammatory vs. anticancer activity be addressed?
- Methodology :
- Contextual Evaluation : Compare cell models (e.g., primary immune cells vs. cancer lines) and assay endpoints (e.g., cytokine inhibition vs. apoptosis) .
- Pathway Analysis : Use RNA-seq or phosphoproteomics to identify differentially regulated pathways (e.g., NF-κB for inflammation, p53 for cancer) .
- Dose-Dependent Effects : Test sub-cytotoxic concentrations (0.1–1 µM) to isolate anti-inflammatory mechanisms from general cytotoxicity .
Structural and Functional Comparisons
Q. How does the 3-cyclopentylpropanamide moiety influence bioactivity compared to analogs with aromatic substituents?
- Methodology :
- SAR Studies : Synthesize analogs (e.g., replacing cyclopentyl with phenyl or cyclohexyl) and compare IC values in target assays .
- LogP Calculations : Use ChemAxon or ACD/Labs to correlate hydrophobicity with membrane permeability .
- Crystallographic Overlays : Superpose structures with Pymol to assess steric effects on target binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
